molecular formula C21H23F3N6O B1662534 Vofopitant CAS No. 168266-90-8

Vofopitant

Cat. No. B1662534
M. Wt: 432.4 g/mol
InChI Key: XILNRORTJVDYRH-HKUYNNGSSA-N
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Description

Vofopitant (also known as GR205171) is a drug that acts as an NK1 receptor antagonist . It has antiemetic effects similar to other NK1 antagonists and also shows anxiolytic actions in animals .


Synthesis Analysis

Vofopitant was the first NK-1 receptor antagonist to be investigated in a clinical study . It could be safely infused over 15 minutes with a half-life of approximately 8 hours .


Molecular Structure Analysis

Vofopitant is a synthetic organic compound . Its molecular weight is 432.19, and its chemical formula is C21H23F3N6O . The compound’s structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

Vofopitant is a neurokinin-1 (NK-1) receptor antagonist . NK-1 receptors interact with several parts of the neuronal pathway for nausea and vomiting, including the chemoreceptor trigger zone, the gastrointestinal tract, and the dorsal motor nucleus of the vagus . NK-1 antagonists like Vofopitant are thought to prevent nausea and vomiting by downregulating the emetogenic signals at these points .


Physical And Chemical Properties Analysis

Vofopitant has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds . Its topological polar surface area is 76.37 . The compound follows Lipinski’s rules, as it has no violations .

Scientific Research Applications

Potentiation of Anticonvulsant Efficacy

Vofopitant has been studied for its potential to enhance the efficacy of anticonvulsant drugs. A study by Kalinichev et al. (2010) in "Epilepsia" evaluated the efficacy of vofopitant, an NK1-receptor antagonist, alone and in combination with different anticonvulsant drugs. This research suggests that NK1 antagonists like vofopitant could reduce seizure severity, offering a new avenue for epilepsy treatment (Kalinichev et al., 2010).

Anxiolytic Effects in Specific Populations

A study by Poma et al. (2014) in the "Journal of Psychopharmacology" explored the anxiolytic effects of vofopitant in a subgroup of healthy volunteers sensitive to CO2 challenge. This study provides insights into the selective anxiolytic potential of vofopitant in specific populations (Poma et al., 2014).

Neurokinin Receptor Antagonists and Therapeutic Uses

A review by Giardina et al. (2003) in "IDrugs: The Investigational Drugs Journal" covered the development status of various neurokinin receptor antagonists, including vofopitant. This review underscores the potential therapeutic applications of NK1 antagonists in various medical conditions (Giardina et al., 2003).

Safety And Hazards

Vofopitant can cause serious eye damage and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . Precautions include wearing protective gear, avoiding breathing in dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .

Future Directions

Vofopitant has been used in trials studying the treatment of primary insomnia and posttraumatic stress disorder . As more head-to-head trials are conducted between the various anti-emetics, there is emerging evidence that NK-1 antagonists may be more effective in preventing postoperative nausea and vomiting (PONV) than several other antiemetics currently in use . This suggests a promising future direction for Vofopitant and other NK-1 antagonists in the management of PONV .

properties

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILNRORTJVDYRH-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870099
Record name Vofopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vofopitant

CAS RN

168266-90-8
Record name Vofopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168266-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vofopitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vofopitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vofopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOFOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
P Diemunsch, L Grélot - Drugs, 2000 - Springer
… Comparison with results from our previously published and unpublished studies performed on more than 600 piglets demonstrated that vofopitant has the highest ratio of antiemetic …
Number of citations: 273 link.springer.com
SZ Poma, E Merlo-Pich, P Bettica… - Journal of …, 2014 - journals.sagepub.com
… studies vofopitant showed a certain level of efficacy. In those studies, however, vofopitant … if our results are due to a lack of effect of vofopitant in this experimental context or simply to an …
Number of citations: 12 journals.sagepub.com
HAM Mucke - ASSAY and Drug Development Technologies, 2022 - liebertpub.com
Autonomic dysreflexia, manifesting as episodic sudden onset of hypertensive crisis accompanied by reflexive bradycardia, is most common in individuals with a spinal cord injury above …
Number of citations: 2 www.liebertpub.com
L Quartara, M Altamura, S Evangelista… - Expert opinion on …, 2009 - Taylor & Francis
… A study in 16 healthy subjects with the NK1 antagonist vofopitant alone or in combination with the 5-HT3 antagonist ondasentron confirmed this negative result Citation[14]. …
Number of citations: 70 www.tandfonline.com
M Kalinichev, A Bradford, S Bison, A Lucas, I Sartori… - …, 2010 - Wiley Online Library
… antagonist, vofopitant, alone and in combination with different anticonvulsant drugs. … Results: The NK1-receptor antagonist, GR205171 (vofopitant) had no anticonvulsant efficacy by itself…
Number of citations: 11 onlinelibrary.wiley.com
PS Loewen - Expert Opinion on Investigational Drugs, 2002 - Taylor & Francis
… Participants were exposed to an experimental motionsickness stimulus and received either vofopitant, vofopitant and ondansetron, hyoscine or placebo in this double-blind randomised …
Number of citations: 20 www.tandfonline.com
GA Giardina, S Gagliardi, M Martinelli - Idrugs: the Investigational …, 2003 - europepmc.org
This review describes the patent applications and relevant scientific literature published during 2002 in the field of novel neurokinin receptor antagonists, with an emphasis on the …
Number of citations: 51 europepmc.org
M Muñoz, R Coveñas - Expert opinion on drug safety, 2013 - Taylor & Francis
… The addition of a suitable NK-1 receptor antagonist (eg, vofopitant) to current treatment with a sodium-channel blocker (eg, lamotrigine) Citation[5] could be beneficial in patients …
Number of citations: 53 www.tandfonline.com
M Munoz, R Covenas - Expert Opin. Drug Saf, 2013 - nf-kbinhibitors.com
… The addition of a suitable NK-1 receptor antagonist (eg, vofopitant) to current treatment with a sodium-channel blocker (eg, lamotrigine) [5] could be beneficial in patients suffering from …
Number of citations: 0 nf-kbinhibitors.com
RM Navari - Supportive Cancer Therapy, 2004 - Elsevier
… Vofopitant has been shown to have a long duration of activity in reducing cisplatin-induced … These studies demonstrated that a single dose of vofopitant may be highly effective in …
Number of citations: 7 www.sciencedirect.com

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